GQ-16

Vue d'ensemble

Description

GQ-16 est un nouveau ligand pour le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Il a attiré l'attention en raison de sa capacité à favoriser la sensibilisation à l'insuline sans provoquer de prise de poids, un effet secondaire courant associé aux autres agonistes du PPARγ . Ce composé est un dérivé de la thiazolidinedione et s'est avéré prometteur dans le traitement du diabète et d'autres troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

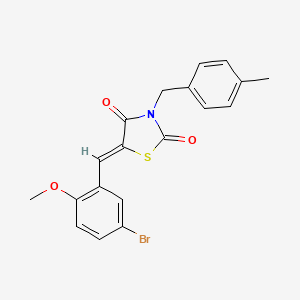

La synthèse de GQ-16 implique la préparation de la 5-(5-bromo-2-méthoxybenzylidène)-3-(4-méthylbenzyl)-thiazolidine-2,4-dione . La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de thiazolidinedione : Ceci implique la réaction de la thiazolidine-2,4-dione avec des halogénures de benzyle appropriés en milieu basique.

Introduction de la partie benzylidène : Cette étape implique la condensation du noyau de thiazolidinedione avec le 5-bromo-2-méthoxybenzaldéhyde en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse impliquerait probablement des réactions à grande échelle dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes de purification serait essentielle pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Binding Interaction with PPARγ

GQ-16 binds to the ligand-binding domain (LBD) of PPARγ with a moderate affinity () . Unlike full agonists such as rosiglitazone, this compound adopts a unique binding mode:

-

Structural Stabilization : The compound stabilizes the β-sheet region of PPARγ via hydrophobic interactions with residues such as Phe 282, Leu 330, and Ile 341 .

-

Helix 12 Dynamics : Molecular dynamics simulations reveal weak stabilization of helix 12 (AF-2 domain), resulting in partial agonism . This contrasts with full agonists that strongly stabilize helix 12 in an active conformation.

Key Binding Interactions :

| Residue | Interaction Type | Role in PPARγ Activation |

|---|---|---|

| Phe 282 | Hydrophobic | Stabilizes β-sheet |

| Leu 330 | Van der Waals | Anchors ligand position |

| Ser 342 | Hydrogen bonding | Modulates phosphorylation |

Inhibition of PPARγ Phosphorylation

This compound blocks Cdk5-mediated phosphorylation of PPARγ at Ser-273, a post-translational modification linked to insulin resistance . This inhibition occurs via:

-

Conformational Restriction : By stabilizing the β-sheet region, this compound reduces solvent accessibility to Ser-273, preventing Cdk5 binding .

-

Hydrogen/Deuterium Exchange : Studies show this compound decreases deuterium uptake in the β-sheet/Ser-273 region by 40–60%, confirming reduced flexibility .

Selectivity and Comparative Efficacy

This compound exhibits subtype specificity, activating PPARγ but not PPARα or PPARδ . Its partial agonism contrasts with classical thiazolidinediones (TZDs):

| Parameter | This compound | Rosiglitazone (Full Agonist) |

|---|---|---|

| Transactivation | 33% maximal activation | 100% activation |

| Adipogenesis | Minimal induction | Strong induction |

| Weight Gain | None observed | Significant |

Molecular Dynamics and Thermodynamics

Simulations of this compound-bound PPARγ reveal:

-

β-Sheet Stabilization : Root-mean-square deviation (RMSD) of 1.2 Å for the β-sheet region over 5 ns trajectories .

-

Helix 12 Fluctuation : RMSD of 2.8 Å for helix 12, indicating weak stabilization .

-

Binding Energy : Calculated ΔG of using MM-PBSA, driven by hydrophobic contributions .

Biological Implications of Chemical Interactions

The unique chemical profile of this compound translates to favorable pharmacological outcomes:

Applications De Recherche Scientifique

Medical Science: Inflammopharmacology

Summary of Application

GQ-16 has been investigated for its immunomodulatory and antifibrotic properties in the treatment of systemic sclerosis (SSc). In vitro studies demonstrated that this compound modulates cytokine production in peripheral blood mononuclear cells (PBMC) from SSc patients.

Methods of Application

- Study Population : PBMC from 20 SSc patients.

- Stimulation : Cells were stimulated with phytohemagglutinin (PHA).

- Treatment Duration : 48 hours.

- Animal Model : Murine model of SSc induced by intradermal injections of hypochlorous acid (HOCl) for six weeks.

- Dosage : this compound administered at 30 mg/kg via intraperitoneal injections.

Results or Outcomes

this compound significantly modulated the secretion of several cytokines including IL-2, IL-4, IL-6, IL-17A, TNF, and IFN-γ. It also reduced dermal thickening and collagen accumulation in skin and lungs while down-regulating fibrosis markers and T cell activation.

Neurobiology

Summary of Application

In neurobiology, this compound has been utilized to study the effects of Gq- and Gi-DREADD-mediated astrocyte modulation on intracellular calcium dynamics and synaptic plasticity within the hippocampal CA1 region.

Mechanism of Action

this compound acts as a partial agonist at PPARγ, enhancing insulin sensitivity without promoting weight gain—a notable advantage over traditional thiazolidinediones (TZDs). It inhibits the phosphorylation of PPARγ by Cdk5, stabilizing the receptor's β-sheet region which is crucial for its activity .

Metabolic Disorders

Summary of Application

this compound is being explored as a potential therapeutic agent for managing type 2 diabetes and metabolic syndrome due to its ability to improve insulin sensitivity without causing adipogenesis.

Research Findings

In vitro studies have shown that this compound effectively reduces hyperglycemia while enhancing insulin sensitivity. Its anti-inflammatory properties may further support metabolic health .

Table 1: Summary of this compound Research Applications

| Field | Application | Key Findings | Study Type |

|---|---|---|---|

| Medical Science | Systemic Sclerosis Treatment | Modulated cytokine production; reduced fibrosis | In vitro & Animal |

| Neurobiology | Astrocyte Modulation | Affected calcium dynamics; synaptic plasticity | In vitro |

| Metabolic Disorders | Diabetes Management | Improved insulin sensitivity; reduced hyperglycemia | In vitro |

Mécanisme D'action

GQ-16 exerts its effects by binding to the PPARγ receptor and acting as a partial agonist . This binding inhibits the phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5), which is associated with improved insulin sensitivity . The compound stabilizes the β-sheet region of the receptor, which is crucial for its inhibitory action on Cdk5-mediated phosphorylation . Molecular dynamics simulations suggest that this compound’s partial agonist activity results from its weak ability to stabilize helix 12 in its active conformation .

Comparaison Avec Des Composés Similaires

GQ-16 est unique par rapport aux autres ligands du PPARγ en raison de sa capacité à favoriser la sensibilisation à l'insuline sans provoquer de prise de poids . Des composés similaires comprennent :

Rosiglitazone : Un agoniste complet du PPARγ qui est efficace pour améliorer la sensibilité à l'insuline mais est associé à une prise de poids et à un œdème.

PA-082 : Un autre agoniste partiel avec un profil pharmacologique similaire à celui de this compound.

Ces composés mettent en évidence le potentiel des agonistes partiels comme this compound dans le développement d'agents thérapeutiques améliorés pour les troubles métaboliques.

Activité Biologique

GQ-16 is a novel compound classified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has garnered attention due to its unique pharmacological profile, which includes the ability to enhance insulin sensitivity without the common side effects associated with traditional PPARγ agonists, such as weight gain and edema. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound functions by selectively binding to PPARγ, stabilizing its β-sheet structure, and blocking receptor phosphorylation mediated by Cdk5. This action is crucial as it mitigates the adverse effects typically seen with full agonists in the thiazolidinedione (TZD) class, such as rosiglitazone. The compound exhibits a binding affinity with an inhibition constant () of 160 nM and demonstrates no significant activity towards other PPAR subtypes or RXRα .

In Vivo Studies

- Weight Management and Insulin Sensitivity : this compound has been shown to reduce weight gain in mice subjected to a high-fat diet while simultaneously increasing energy intake. Notably, it reduced epididymal fat mass and liver triglyceride content. The treatment resulted in enhanced expression of thermogenesis-related genes in brown adipose tissue (BAT) and visceral white adipose tissue (WAT) .

- Gene Expression Analysis : Histological analyses indicated morphological changes in adipose tissues consistent with increased BAT activity. Specifically, this compound treatment led to increased uncoupling protein 1 (UCP-1) expression, a marker of thermogenic activity, in both interscapular BAT and epididymal WAT .

- Insulin Sensitivity : In diabetic mouse models, this compound improved insulin sensitivity without causing weight gain. This unique profile suggests that this compound could serve as a promising candidate for anti-diabetic therapies .

Data Table: Summary of Key Findings

Case Study 1: High-Fat Diet-Induced Obesity Model

In a controlled study involving Swiss male mice, this compound was administered at a dosage of 40 mg/kg/day for two weeks. The results demonstrated a significant reduction in body weight compared to control groups receiving no treatment or traditional TZDs. The treated group exhibited improved metabolic efficiency and reduced adiposity markers .

Case Study 2: Insulin Sensitivity in Diabetic Models

Another study assessed this compound's effects on insulin signaling pathways in diabetic mice. The compound effectively reversed high-fat diet-induced insulin resistance without the typical side effects associated with TZDs, highlighting its potential as a safer alternative for diabetes management .

Propriétés

IUPAC Name |

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLZLORVKZAHOH-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.